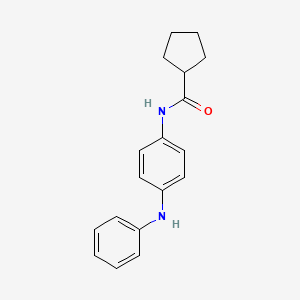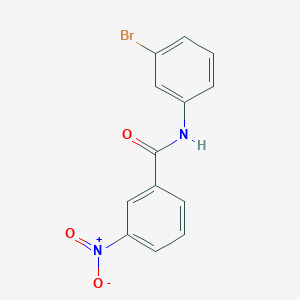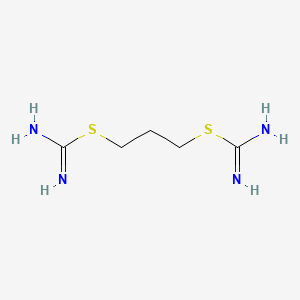
3-(4-methoxyphenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives involves cyclization reactions of appropriate precursors. For instance, novel quinazolines and 4(3H)-quinazolinones have been prepared by cyclization of NO-1886 derivatives, leading to compounds that lower triglyceride and total cholesterol levels (Kurogi et al., 1996). Another method involves the condensation of methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol, yielding compounds with significant analgesic activity (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been confirmed through spectral characterization techniques like FTIR, NMR, and UV spectroscopy. Density Functional Theory (DFT) calculations, including the analysis of HOMO and LUMO, vibrational properties, and charge distribution potential, provide detailed insights into the electronic structure of these compounds (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cyclization and condensation, to synthesize novel compounds with potential biological activities. These compounds have been evaluated for their hypolipidemic, analgesic, anti-inflammatory, and antioxidant properties, demonstrating the versatility of the quinazolinone scaffold in medicinal chemistry (Alagarsamy et al., 2007; Mravljak et al., 2021).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are crucial for their pharmacological application. X-ray crystallography and single-crystal diffraction analysis provide detailed information about the crystal structure, confirming the planarity of the quinazolinone ring system and its interactions within the crystal lattice (Liu et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural features of quinazolinones. Studies on the synthesis, structure-activity relationships, and biological evaluations of quinazolinone derivatives highlight their potential as pharmacological agents with varied activities, depending on the substitution pattern on the quinazolinone core (Alagarsamy et al., 2011; Ye et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-4-9-15-12(2)19(17(20)18-16(15)10-11)13-5-7-14(21-3)8-6-13/h4-10H,2H2,1,3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQMUMFENMXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-7-methyl-4-methylidene-3,4-dihydroquinazolin-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)


![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)


![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)
